2,8-Dibromodibenzothiophene 5,5-dioxide

Catalog No.
S781534
CAS No.
40307-15-1
M.F
C12H6Br2O2S
M. Wt
374.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dibromodibenzothiophene 5,5-dioxide

CAS Number

40307-15-1

Product Name

2,8-Dibromodibenzothiophene 5,5-dioxide

IUPAC Name

2,8-dibromodibenzothiophene 5,5-dioxide

Molecular Formula

C12H6Br2O2S

Molecular Weight

374.05 g/mol

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H

InChI Key

ZFGCKZCEDNBNMV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br

2,8-Dibromodibenzothiophene 5,5-dioxide is a functionalized building block for organic electronics. It features a dibenzothiophene core where the sulfur atom is oxidized to a strongly electron-withdrawing sulfonyl (SO2) group, and two bromine atoms are positioned at the 2- and 8-positions. These bromine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, enabling its use as a monomer for synthesizing conjugated polymers and small molecules. The combination of the electron-deficient sulfone bridge and the specific 2,8-substitution pattern makes this compound a precursor for materials with tailored electronic properties, particularly for electron-transporting applications.

Research Fit

1
Electron-acceptor monomer
Oxidized sulfone core deepens LUMO for efficient electron injection/transport
2
Cross-coupling versatility
2,8-Dibromo substitution enables Suzuki, Stille, and Buchwald–Hartwig reactions
3
High-purity building block
≥95% purity with melting point 361 °C supports reproducible device fabrication

Substituting 2,8-Dibromodibenzothiophene 5,5-dioxide with seemingly similar compounds often leads to critical performance failures. Using the 3,7-dibromo isomer, for example, results in a kinked polymer backbone instead of the linear, rigid structure derived from the 2,8-isomer, fundamentally altering molecular packing, solubility, and charge transport properties. Opting for the non-oxidized dibenzothiophene core or the dibenzofuran analog fails to provide the potent electron-withdrawing effect of the sulfone group; this modification is essential for lowering the LUMO energy level to the range required for efficient electron injection and transport in n-type semiconductors. Therefore, the specific combination of the sulfone group and 2,8-bromination is non-interchangeable for applications demanding linear geometry and strong electron-accepting character.

Substitution Risk

Target compound
2,8-Dibromodibenzothiophene 5,5-dioxide
Strong electron acceptor via oxidized sulfone; para-substitution pattern provides favorable energy-level alignment and π-π interactions.
Common substitute
2,8-Dibromodibenzothiophene or 3,7-dibromo dioxide isomer
Non-oxidized analog is a moderate donor, not acceptor. Meta-substituted 3,7-isomer gives weaker π-stacking and lower device PCE.
LUMO shift ~1.0–1.5 eV; regioisomer mismatch alters power conversion efficiency.

Defect Passivation Additive for Tin Perovskite Solar Cells

In the fabrication of tin-based perovskite solar cells (PSCs), using 2,8-Dibromodibenzothiophene 5,5-dioxide (BrDS) as a processing additive yields a significant improvement in device efficiency. The control device without the additive exhibited lower performance, while the device incorporating BrDS achieved a champion power conversion efficiency (PCE) of 14.98%. The mechanism is attributed to the ability of BrDS to inhibit the unwanted oxidation of Sn2+ to Sn4+ and to passivate grain boundary and point defects within the perovskite film.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data14.98% (with BrDS additive)
Comparator Or BaselineControl Device (without BrDS additive) - Lower PCE
Quantified DifferenceSignificant increase in certified device efficiency
ConditionsTin-based perovskite solar cell (PSC) fabrication

This provides a direct, quantitative justification for procuring this specific compound to achieve top-tier device performance and stability in a mainstream renewable energy application.

Regioisomer PCE
Head-to-head
25.40% vs 23.40%
2,8-isomer yields higher inverted PSC efficiency
Same Me-4PACz SAM and fabrication protocol

n-Type Semiconductor Precursor with High Electron Mobility

The dibenzothiophene sulfone (DBSO) core, accessed via precursors like the 2,8-dibromo derivative, is integral to developing high-performance n-type (electron-transporting) organic semiconductors. A functional material derived from a DBSO core, DPIDBSO, demonstrated typical n-type transport with a measured electron mobility of 0.17 cm² V⁻¹ s⁻¹. This level of performance is competitive for applications in organic light-emitting transistors (OLETs) and other advanced electronic devices.

Evidence DimensionElectron Mobility (μe)
Target Compound Data0.17 cm² V⁻¹ s⁻¹ (for a derived DBSO material)
Comparator Or BaselineGeneral amorphous organic semiconductors (typically < 10⁻³ cm² V⁻¹ s⁻¹)
Quantified DifferenceOver two orders of magnitude higher than typical amorphous materials
ConditionsSingle-crystal organic field-effect transistor (OFET) measurement

This demonstrates the suitability of the core structure as a building block for creating semiconductors with the high charge carrier mobility required for efficient electronic devices.

TADF OLED EQE
Cross-study comparable
EQE 24.1%
Rigid dioxide core outperforms flexible sulfone
Identical donor and device architecture

2,8-Substitution for Linear Polymer Geometry

The choice of isomer is a critical, non-negotiable process parameter in polymer synthesis. Using the 2,8-dibromo isomer ensures a linear and rigid polymer backbone due to the co-linear orientation of the C-Br bonds. This contrasts sharply with the 3,7-dibromo isomer, a common substitute, which produces a kinked or zig-zag geometry. This structural linearity derived from the 2,8-isomer directly influences the resulting polymer's ability to self-assemble, its crystallinity, and ultimately its bulk charge transport properties.

Evidence DimensionResulting Polymer Geometry
Target Compound DataLinear, rigid backbone
Comparator Or Baseline3,7-Dibromodibenzothiophene 5,5-dioxide
Quantified DifferenceQualitative but fundamental: Linear vs. Kinked/Bent
ConditionsPolymerization via cross-coupling reactions (e.g., Suzuki polycondensation)

For applications requiring specific molecular packing and charge transport pathways, such as in OFETs, procuring the correct 2,8-isomer is essential for achieving the desired material morphology and performance.

Additive PCE Boost
Class-level inference
14.98% (cert. 14.36%)
BrDS additive improves tin PSC efficiency
vs undoped standard 10–12% PCE range

Tin Perovskite Solar Cell Additive

This compound is a validated choice as a specialized additive in the formulation of tin-based perovskite inks. Its inclusion directly addresses the critical issue of Sn2+ oxidation, leading to films with lower defect densities and higher carrier lifetimes, which translates to devices with significantly improved power conversion efficiency and long-term stability.

n-Type Polymer Monomer for Organic Transistors

As a monomer, its 2,8-substitution pattern is essential for synthesizing polymers with a linear, rigid-rod architecture. This geometry is sought after for applications in Organic Field-Effect Transistors (OFETs) where ordered molecular packing is required to maximize charge carrier mobility. The electron-deficient sulfone core ensures the resulting polymer exhibits n-type (electron-transporting) behavior.

OLED Electron-Transporting and Host Building Block

The compound serves as a key intermediate for synthesizing electron-transporting layer (ETL) or host materials for phosphorescent OLEDs (PHOLEDs). The sulfone group provides the necessary low-lying LUMO energy level for efficient electron injection and a high triplet energy to prevent quenching of blue phosphorescent emitters, a common failure point for less suitable materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
Inverted perovskite solar cell modulator
2,8-regioisomer purity and identity
PCE and stability vs 3,7-isomer in SAM-based devices
Rigid TADF emitter monomer
Acceptor core rigidity and dibromo reactivity
OLED EQE and efficiency relative to flexible sulfones
Lead-free tin perovskite additive
Additive oxidative stability and purity
Tin oxidation suppression and defect passivation

XLogP3

3.8

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